

Spectroscopic Profile of 3-Anilino-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Anilino-1-propanol** (CAS No. 31121-11-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Anilino-1-propanol**. This information has been compiled from various spectral databases and predictive models.

¹H NMR (Proton NMR) Data

Disclaimer: The following ¹H NMR data is based on prediction and has not been experimentally verified.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| 7.10 - 7.25 | Multiplet | 2H | Ar-H (meta) |
| 6.60 - 6.75 | Multiplet | 3H | Ar-H (ortho, para) |
| 3.70 | Triplet | 2H | -CH ₂ -OH |
| 3.25 | Triplet | 2H | Ar-NH-CH ₂ - |
| 1.85 | Quintet | 2H | -CH ₂ -CH ₂ -CH ₂ - |
| ~2.5 (broad) | Singlet | 1H | -OH |
| ~4.0 (broad) | Singlet | 1H | -NH- |

¹³C NMR (Carbon NMR) Data

Disclaimer: The following ¹³C NMR data is based on prediction and has not been experimentally verified.[\[1\]](#)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 148.5 | Ar-C (C-N) |
| 129.3 | Ar-CH (meta) |
| 117.5 | Ar-CH (para) |
| 113.0 | Ar-CH (ortho) |
| 61.0 | -CH ₂ -OH |
| 43.5 | Ar-NH-CH ₂ - |
| 31.0 | -CH ₂ -CH ₂ -CH ₂ - |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| 3350 - 3450 | Strong, Broad | O-H stretch (alcohol) |
| 3300 - 3400 | Medium | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1590 - 1610 | Strong | C=C stretch (aromatic) |
| 1500 - 1520 | Strong | C=C stretch (aromatic) |
| 1250 - 1350 | Medium | C-N stretch |
| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 151 | ~60 | [M] ⁺ (Molecular Ion) |
| 120 | ~100 | [M - CH ₂ OH] ⁺ |
| 106 | ~40 | [M - CH ₂ CH ₂ OH] ⁺ |
| 93 | ~80 | [C ₆ H ₅ NH ₂] ⁺ |
| 77 | ~50 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Anilino-1-propanol** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

- **^1H NMR Acquisition:** A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the lower natural abundance of ^{13}C , a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Infrared (IR) Spectroscopy

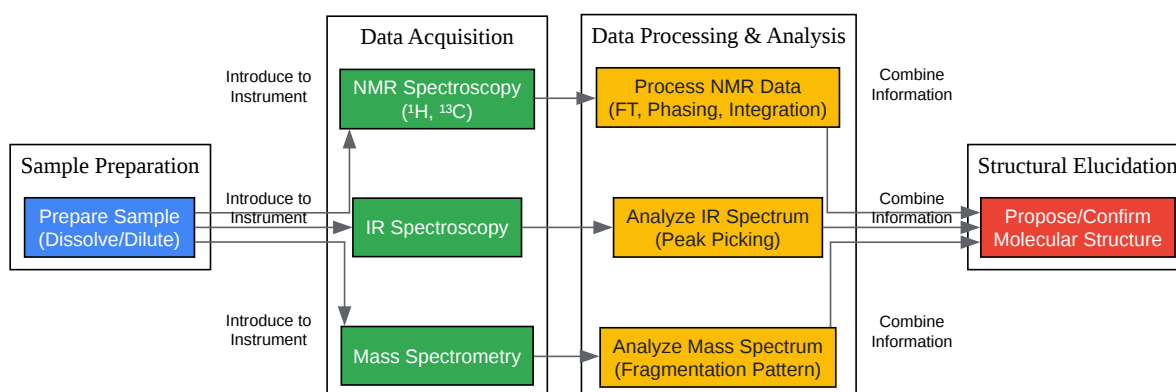
- **Sample Preparation:** For a liquid sample like **3-Anilino-1-propanol**, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

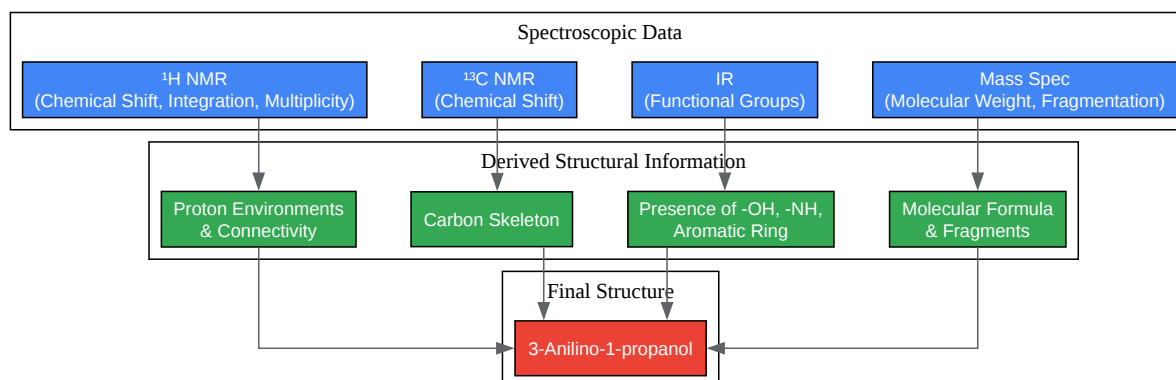
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.



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Caption: Workflow for Spectroscopic Analysis of **3-Anilino-1-propanol**.



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Caption: Logical Flow of Spectroscopic Data Interpretation.

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References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kintek-tech.com]
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